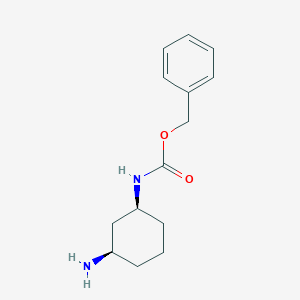

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

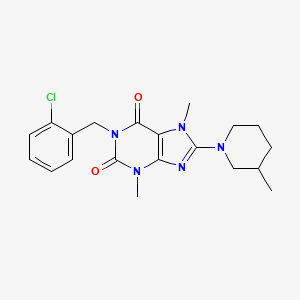

“Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” is a chemical compound with the molecular formula C13H18N2O2 . It is also known as “rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride” with a CAS Number of 881891-90-3 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzyl carbamates like “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” often involves the protection of amino groups . Amino groups can be selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .

Molecular Structure Analysis

The InChI code for “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” is 1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m1./s1 .

Physical And Chemical Properties Analysis

“Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” has a molecular weight of 270.76 . It is a powder that is stored at room temperature .

科学的研究の応用

Stereospecific Synthesis

Research has demonstrated the stereospecific synthesis of various compounds using benzyl carbamates. For instance, the synthesis of N-tosyl bromo-aminocyclitol starting from cyclohexadiene was conducted, highlighting the use of carbamates in the formation of biologically active compounds (Kurbanoğlu, 2016). Additionally, efficient enantioselective synthesis methods have been developed, such as the creation of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, showcasing the intricate role of carbamates in stereospecific and enantioselective syntheses (Campbell et al., 2009).

Chemical Reactions and Properties

Carbamates have been utilized in various chemical reactions, displaying diverse reactivity and properties. For example, research indicates that 1,1′-Carbonyldiimidazole (CDI) was employed as an acylation agent in the mechanochemical preparation of carbamates, showcasing an eco-friendly method to synthesize these compounds with enhanced reactivity under mild conditions (Lanzillotto et al., 2015). Furthermore, studies on the gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes have involved benzyl carbamates, demonstrating their use in obtaining complex molecular structures with high enantiomeric excess (Zhang, Bender, & Widenhoefer, 2007).

Synthesis of Cyclic and Heterocyclic Compounds

Carbamates are key intermediates in the synthesis of cyclic and heterocyclic compounds. Research has focused on the preparation of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes, highlighting the role of carbamates in ring closure reactions and the synthesis of lactams (Bella, Jackson, & Walton, 2004). Additionally, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involved the use of carbamates, showcasing their role in the creation of novel heterocyclic compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Carbene-Catalyzed Reductive Coupling

Carbamates have been employed in carbene-catalyzed reductive coupling reactions. A study demonstrated the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions, where the radical intermediates generated via NHC catalysis underwent formal 1,2-addition with ketones, showcasing a formal polarity-inversion of benzyl bromide and highlighting the potential of carbamates in novel organocatalytic conditions (Li et al., 2016).

Safety and Hazards

The safety information for “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWZARAFTINKJK-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)

![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)

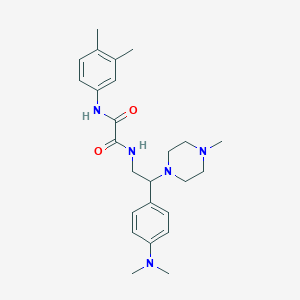

![N-(4-methylphenyl)-2-[7-oxo-2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2642514.png)

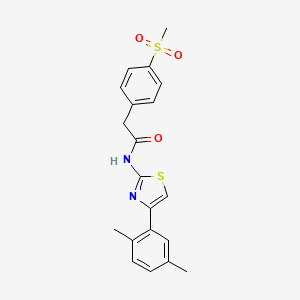

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)

![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)

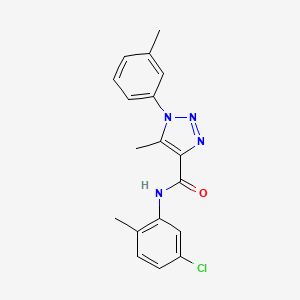

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)

![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)